Sirpiglenastat: A Dual-Pronged Attack on Cancer Through Metabolic Reprogramming and Immune Activation
Sirpiglenastat: A Dual-Pronged Attack on Cancer Through Metabolic Reprogramming and Immune Activation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirpiglenastat (DRP-104) is a clinical-stage, tumor-targeted prodrug of the broad-spectrum glutamine antagonist, 6-diazo-5-oxo-L-norleucine (B1670411) (DON).[1][2][3][4][5] Its mechanism of action in cancer is characterized by a potent, dual-pronged approach: the direct metabolic strangulation of tumor cells and the comprehensive remodeling of the tumor microenvironment (TME) to foster a robust anti-tumor immune response. Sirpiglenastat is designed for preferential conversion to its active form, DON, within the tumor, thereby widening the therapeutic window and minimizing systemic toxicities associated with earlier glutamine antagonists. This guide provides a detailed technical overview of Sirpiglenastat's core mechanism of action, supported by preclinical data, experimental methodologies, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Dual Disruption of Tumor Growth
Sirpiglenastat's anti-cancer activity is rooted in its ability to simultaneously cripple the metabolic machinery of cancer cells and dismantle the immunosuppressive shield that protects them from immune surveillance.
Metabolic Reprogramming: Starving the Tumor
Upon preferential activation within the tumor, the active moiety, DON, acts as a potent and irreversible inhibitor of a wide array of approximately 10 enzymes that utilize glutamine as a substrate. This broad antagonism of glutamine metabolism disrupts several critical anabolic pathways essential for the rapid proliferation and survival of cancer cells.
Key metabolic pathways inhibited by Sirpiglenastat (via DON) include:
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Nucleotide Synthesis: Inhibition of enzymes such as CTP synthase, GMP synthase, and phosphoribosyl pyrophosphate (PRPP) amidotransferase halts the de novo synthesis of purines and pyrimidines, critical for DNA and RNA replication.
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Hexosamine Biosynthesis: Blockade of glutamine:fructose-6-phosphate amidotransferase (GFAT) disrupts the production of amino sugars required for glycosylation of proteins and lipids.
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Amino Acid Synthesis: Inhibition of asparagine synthetase and other transaminases limits the availability of non-essential amino acids.
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Glutaminolysis: By inhibiting glutaminase (B10826351) (GLS), DON prevents the conversion of glutamine to glutamate, a key entry point for glutamine carbon into the tricarboxylic acid (TCA) cycle.
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NAD Synthesis: Inhibition of NAD synthase depletes the cell of the essential coenzyme NAD+.
This multi-faceted metabolic attack leads to a state of metabolic crisis within the tumor, characterized by depleted energy reserves, impaired biosynthesis, and ultimately, cell death.
Immunomodulation: Unleashing the Immune System
Beyond its direct cytotoxic effects, Sirpiglenastat profoundly remodels the tumor microenvironment from an immunosuppressive to an immune-permissive state. This is achieved through several interconnected mechanisms:
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Increased Infiltration of Effector Immune Cells: Treatment with Sirpiglenastat leads to a significant influx of anti-tumor immune cells, including CD8+ cytotoxic T lymphocytes, CD4+ T helper cells, Natural Killer (NK) cells, and NKT cells, into the tumor.
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Repolarization of Macrophages: Sirpiglenastat promotes the polarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory, anti-tumor M1 phenotype.
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Reduction of Immunosuppressive Cells: The drug decreases the populations of myeloid-derived suppressor cells (MDSCs), which are potent inhibitors of T cell function.
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Induction of Immunogenic Cell Death (ICD): By inducing metabolic stress and the generation of reactive oxygen species (ROS), Sirpiglenastat can trigger immunogenic cell death in cancer cells. This process leads to the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) exposure, ATP secretion, and high mobility group box 1 (HMGB1). These DAMPs act as "danger signals" that attract and activate dendritic cells (DCs).
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Activation of the cGAS-STING Pathway: The release of tumor-derived DNA from dying cancer cells can be sensed by the cyclic GMP-AMP synthase (cGAS) in dendritic cells. This activates the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines that are crucial for priming a robust anti-tumor T cell response.
Quantitative Data
The following tables summarize key quantitative data from preclinical studies of Sirpiglenastat and its active metabolite, DON.
Table 1: In Vivo Efficacy of Sirpiglenastat in Syngeneic Mouse Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| MC38 (Colon) | 0.5 - 1.4 mg/kg, s.c., q.d. x 5 days/week | 96% - 101% | |
| CT26 (Colon) | 0.5 mg/kg, s.c., q.d. x 5 days | 90% | |
| H22 (Liver) | 0.5 mg/kg, s.c. | Significant inhibition | |
| 3605 T1 (Lung PDX) | 1-3 mg/kg, s.c., q.d. x 5 days ON, 2 days OFF | ≥80% (Responder) | |
| 1969b (Lung PDX) | 1-3 mg/kg, s.c., q.d. x 5 days ON, 2 days OFF | ≥80% (Responder) |
Table 2: Pharmacokinetic Parameters of Sirpiglenastat (DRP-104) and DON
| Parameter | Value | Species/Model | Dosing | Reference(s) |
| Tumor vs. GI Tract DON Concentration | 11-fold higher in tumor | Mice | Not specified | |
| DON Tumor Concentration | 430 nM | MC38 tumor-bearing mice | 0.5 mg/kg, s.c., q.d. x 5 days | |
| DON Plasma Concentration | 178 nM | MC38 tumor-bearing mice | 0.5 mg/kg, s.c., q.d. x 5 days |
Table 3: Inhibition of Glutamine-Utilizing Enzymes by DON
| Enzyme | Inhibition Constant (Ki or IC50) | Enzyme Source/Assay Conditions | Reference(s) |
| Glutaminase (GLS) | Ki = 6 µM | Not specified | |
| Kidney-type Glutaminase (cKGA) | IC50 ≈ 1 mM | Not specified | |
| γ-Glutamyl Transpeptidase | >90% inhibition | WI-L2 human lymphoblast lysates |
Experimental Protocols
This section provides an overview of the methodologies used in key preclinical experiments to elucidate the mechanism of action of Sirpiglenastat.
In Vivo Tumor Growth Inhibition Studies
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Cell Lines and Animal Models: Syngeneic mouse models are commonly used, such as MC38 colon adenocarcinoma cells in C57BL/6 mice or CT26 colon carcinoma cells in BALB/c mice. Patient-derived xenograft (PDX) models of various cancers (e.g., lung cancer) are also employed.
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Tumor Implantation: A specified number of tumor cells (e.g., 1 x 10^6 cells) are subcutaneously injected into the flank of the mice.
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Treatment: Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment and vehicle control groups. Sirpiglenastat is typically administered subcutaneously at various doses and schedules (e.g., daily for 5 days followed by a 2-day break).
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Tumor Measurement: Tumor volume is measured regularly using calipers, and calculated using the formula: (length x width²) / 2.
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Efficacy Endpoints: The primary endpoints are tumor growth inhibition (TGI) and overall survival.
Flow Cytometry for Immune Cell Profiling
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Tissue Processing: Tumors are harvested, minced, and digested with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension. Red blood cells are lysed using a lysis buffer.
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Antibody Staining: The single-cell suspension is stained with a panel of fluorescently-labeled antibodies specific for various immune cell surface markers (e.g., CD45 for total leukocytes, CD3 for T cells, CD4, CD8, NK1.1 for NK cells, F4/80 for macrophages, Gr-1 for MDSCs). Intracellular staining for markers like Ki-67 (proliferation) and Granzyme B (cytotoxicity) is also performed after fixation and permeabilization.
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Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. Data is analyzed using software such as FlowJo to quantify the proportions and activation status of different immune cell populations within the tumor.
LC-MS/MS for Metabolomic Profiling
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Sample Preparation: Tumors are snap-frozen in liquid nitrogen and homogenized. Metabolites are extracted using a solvent system, typically a mixture of methanol, acetonitrile, and water.
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LC-MS/MS Analysis: The extracted metabolites are separated using liquid chromatography (LC), often with a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites. The separated metabolites are then ionized and detected by a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
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Data Analysis: The raw data is processed to identify and quantify metabolites by comparing their mass-to-charge ratios and retention times to a library of known standards. Pathway analysis is then performed to identify metabolic pathways that are significantly altered by Sirpiglenastat treatment.
Immunohistochemistry (IHC)
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Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin. Thin sections (e.g., 4-5 µm) are cut and mounted on slides.
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Staining: The slides are deparaffinized and rehydrated. Antigen retrieval is performed to unmask the epitopes. The slides are then incubated with primary antibodies against markers of interest (e.g., CD8 for cytotoxic T cells, Granzyme B for cytotoxic granules, Ki-67 for proliferating cells). A secondary antibody conjugated to an enzyme (e.g., HRP) is then applied, followed by a chromogenic substrate to visualize the staining.
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Imaging and Analysis: The stained slides are imaged using a microscope, and the extent and localization of the staining are quantified, often using digital image analysis software.
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagram
Conclusion
Sirpiglenastat represents a promising next-generation anti-cancer therapeutic that leverages a deep understanding of tumor metabolism and immunology. Its dual mechanism of action—directly targeting the metabolic vulnerabilities of cancer cells while simultaneously converting the tumor microenvironment into a hostile landscape for tumor growth—provides a strong rationale for its continued clinical development, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors. The preclinical data robustly support its potential to overcome some of the limitations of previous glutamine antagonists and to offer a new therapeutic option for patients with a variety of solid tumors. Further research will continue to delineate the full extent of its immunomodulatory effects and identify patient populations most likely to benefit from this innovative therapeutic approach.
References
- 1. The cytosolic DNA-sensing cGAS-STING pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirpiglenastat (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic resurgence of 6-diazo-5-oxo-l-norleucine (DON) through tissue-targeted prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sirpiglenastat | C22H27N5O5 | CID 137308771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sirpiglenastat – Glutamine Antagonist for Cancer Research [benchchem.com]
